(Bicyclo[2.2.1]heptan-7-yl)acetic acid
Description
(Bicyclo[2.2.1]heptan-7-yl)acetic acid is a norbornane derivative characterized by a bicyclic framework with a carboxylic acid substituent at the 7-position. Its rigid bicyclo[2.2.1]heptane (norbornane) skeleton confers exceptional thermal and chemical stability due to reduced ring strain (62.8 kJ mol⁻¹) compared to other bicyclic systems like bicyclo[3.2.0]heptane (138.2 kJ mol⁻¹) . The compound is synthesized via acid-catalyzed ring expansion of methylenebicyclo[3.2.0]heptanes, followed by functional group transformations . Applications span pharmaceuticals, agrochemicals, and materials science, leveraging its stability and stereochemical rigidity.
Properties
CAS No. |
479690-18-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(7-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-6-1-2-7(8)4-3-6/h6-8H,1-5H2,(H,10,11) |
InChI Key |
GEUIGLBCTCFTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C2CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters and Ketal Derivatives
- Ethyl Esters (e.g., C12H18O2) : Derivatives like ethyl 5-methylene-bicyclo[2.2.1]heptane-2-acetate (CAS 780789-84-6) have higher molecular weights (194.27 g/mol) and altered solubility profiles compared to the carboxylic acid form, favoring use in hydrophobic matrices .
- Bicyclo[2.2.1]heptan-7-one Dimethyl Ketal (C9H16O2) : With a vaporization enthalpy of 50.2 ± 0.2 kJ mol⁻¹ at 298 K, this ketal is less polar than the acetic acid analog, influencing its phase behavior in formulations .
Alternative Bicyclic Systems
- Bicyclo[3.2.0]heptane Derivatives: These exhibit higher ring strain (138.2 kJ mol⁻¹) and lower thermal stability, making them less suitable for high-temperature applications compared to norbornane-based compounds .
- Bicyclo[3.2.0]heptane Carboxylic Acids : For example, 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives (e.g., penam cores) show distinct crystallinity and purity profiles, as validated by pharmacopeial tests like 〈695〉 and 〈223〉 .
Physical and Thermodynamic Properties
Stability and Reactivity
The norbornane core in (bicyclo[2.2.1]heptan-7-yl)acetic acid resists ring-opening reactions under acidic or thermal conditions, unlike bicyclo[3.2.0]heptane derivatives, which readily undergo ring expansion to lower-energy systems . The carboxylic acid group enhances hydrogen bonding, improving crystallinity compared to ester or ketal analogs, as seen in pharmacopeial crystallinity tests .
Preparation Methods
Key Steps:
-
DA Reaction : Cycloaddition between dienes (e.g., 2,3-dimethyl-1,3-butadiene) and α,β-unsaturated aldehydes (e.g., methacrolein) forms intermediate norbornene derivatives.
-
Rearrangement : Catalyzed by Lewis acids (e.g., MeAlCl₂ or SnCl₄), the intermediate undergoes a carbocationic rearrangement to yield bicyclo[2.2.1]heptane derivatives.
-
Oxidation/Hydrolysis : The resulting ketone or ester is oxidized or hydrolyzed to the acetic acid derivative.
Example:
-
Reactants : Methacrolein and 2,3-dimethyl-1,3-butadiene.
-
Catalyst : MeAlCl₂ (20 mol%) at −20°C for DA step, followed by HClO₄ for rearrangement.
-
Yield : 85% for (+)-herbanone (a related bicycloheptane derivative).
| Parameter | Value | Source |
|---|---|---|
| Catalyst | MeAlCl₂, HClO₄ | |
| Solvent | Toluene/THF | |
| Temperature | −20°C → RT | |
| Enantiomeric Ratio | Up to 97:3 (with chiral LLA) |
Hydrolysis of Ester Precursors
Ester derivatives of bicyclo[2.2.1]heptane are hydrolyzed under acidic or basic conditions to yield the acetic acid product.
Key Steps:
-
Ester Synthesis : Acylation of bicyclo[2.2.1]heptanol with acetic anhydride or acetyl chloride.
-
Hydrolysis : Acidic (HCl) or basic (NaOH) cleavage of the ester bond.
Example:
-
Ester Precursor : Bornyl acetate (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate).
Catalytic Functionalization of Norbornene Derivatives
Norbornene (bicyclo[2.2.1]hept-2-ene) is functionalized via catalytic addition or oxidation.
Key Steps:
-
Epoxidation : Norbornene is epoxidized, followed by ring-opening with nucleophiles.
-
Carboxylation : CO₂ insertion under palladium catalysis to form acetic acid derivatives.
Example:
-
Substrate : Norbornene.
-
Catalyst : Pd(OAc)₂/PPh₃.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| DA + Rearrangement | High enantioselectivity | Requires anhydrous conditions | 70–85% |
| Ester Hydrolysis | Scalable, simple | Acid-sensitive substrates | 85–95% |
| Catalytic Carboxylation | Direct CO₂ utilization | High-pressure equipment | 65–75% |
Optimization Strategies
-
Solvent Choice : Tetrahydrofuran (THF) enhances DA reaction rates compared to toluene.
-
Catalyst Loading : SnCl₄ (10 mol%) improves rearrangement efficiency over MeAlCl₂ in polar solvents.
-
Temperature Control : Slow warming (−20°C → RT) minimizes side reactions during rearrangement.
Structural Confirmation
-
NMR Analysis : 2D NMR (COSY, HSQC) confirms the endo configuration of the acetic acid substituent.
-
X-ray Crystallography : Validates the bicyclo[2.2.1]heptane core in related esters.
Industrial Applications
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Bicyclo[2.2.1]heptan-7-yl)acetic acid, and how does reaction thermodynamics influence product selectivity?
- Methodology : The compound can be synthesized via acid-catalyzed ring expansion of 4-methylenebicyclo[3.2.0]heptanes. Using 0.5 M sulfuric acid in acetic acid at room temperature for 16 hours yields bicyclo[2.2.1]heptan-7-yl acetate intermediates. Subsequent reduction with lithium aluminium hydride (LiAlH₄) in diethyl ether (0.5 hours, room temperature) produces bicyclo[2.2.1]heptan-7-ol derivatives. The reaction favors the norbornane skeleton due to its lower energy (62.8 kJ mol⁻¹) compared to bicyclo[3.2.0]heptane (138.2 kJ mol⁻¹), ensuring thermodynamic control .
- Data : Yields range from 81% to 98%.
Q. How is the structural integrity of (Bicyclo[2.2.1]heptan-7-yl)acetic acid confirmed post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, bicyclo[4.1.0]heptane derivatives show characteristic IR carbonyl stretches (~1670 cm⁻¹) and distinct proton environments in NMR (e.g., δ 0.98–2.48 ppm for alkyl protons). Elemental analysis (e.g., C: 78.89%, H: 10.59%) validates purity .
Q. Why is the bicyclo[2.2.1]heptane skeleton thermodynamically preferred over alternative bicyclic frameworks?
- Methodology : Computational energy comparisons using density functional theory (DFT) or experimental calorimetry demonstrate that the bicyclo[2.2.1]heptane system has significantly lower strain energy (62.8 kJ mol⁻¹) than bicyclo[3.2.0]heptane (138.2 kJ mol⁻¹), favoring its formation under equilibrium conditions .
Advanced Research Questions
Q. What are the degradation pathways and environmental persistence of (Bicyclo[2.2.1]heptan-7-yl)acetic acid?
- Methodology : Biodegradability assays (e.g., OECD 301D) track mineralization in environmental matrices. Degradation products like 2-bicyclo[2.2.1]heptane acetic acid and bicyclo[2.2.1]heptan-2-one are identified via LC-MS. While some derivatives show ultimate biodegradability (>60 days), extended lag phases in freshwater systems suggest persistence under specific conditions .
Q. How can computational modeling predict the reactivity of (Bicyclo[2.2.1]heptan-7-yl)acetic acid in novel reaction environments?
- Methodology : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock or DFT) model transition states and electron density distributions. For example, the strain energy and orbital interactions in bicyclo frameworks can predict regioselectivity in Diels-Alder reactions or acid-catalyzed rearrangements .
Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in bicyclo[2.2.1]heptane derivatives?
- Methodology : X-ray crystallography provides definitive stereochemical assignments. For instance, bicyclo[4.1.0]heptan-7-amine hydrochloride’s crystal structure (CID 12453850) confirms exo/endo configurations via bond angles and torsion parameters. Dynamic NMR (DNMR) at variable temperatures can also probe ring-flipping barriers .
Q. How does functionalization at the 7-position alter the compound’s bioactivity or physicochemical properties?
- Methodology : Structure-activity relationship (SAR) studies compare acetylated, hydroxylated, or amine-substituted derivatives. For example, tert-butoxycarbonyl (Boc)-protected 7-azabicyclo derivatives exhibit enhanced solubility in polar solvents, as shown in synthetic protocols for azabicyclo[2.2.1]heptane carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
